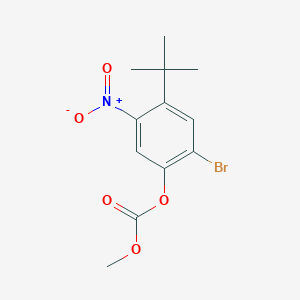

2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate

Description

2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate is a brominated nitroaromatic carbonate ester characterized by a benzene ring substituted with bromine (position 2), a tert-butyl group (position 4), and a nitro group (position 5). The methyl carbonate ester functional group (-O-CO-OCH₃) is attached to the aromatic ring, distinguishing it from simpler esters like benzoates.

Properties

IUPAC Name |

(2-bromo-4-tert-butyl-5-nitrophenyl) methyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO5/c1-12(2,3)7-5-8(13)10(19-11(15)18-4)6-9(7)14(16)17/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWTWOUVGRZWEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])OC(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate typically involves multi-step organic reactions. One common approach is the bromination of 4-tert-butyl-5-nitrophenol, followed by the introduction of the methyl carbonate group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The final step involves the reaction of the brominated intermediate with methyl chloroformate under basic conditions to form the desired carbonate ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Ester Hydrolysis: The methyl carbonate ester can be hydrolyzed to the corresponding phenol and methanol under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Nucleophilic Substitution: Products include substituted phenyl derivatives.

Reduction: Products include 2-amino-4-tert-butyl-5-nitrophenyl methyl carbonate.

Ester Hydrolysis: Products include 2-bromo-4-tert-butyl-5-nitrophenol and methanol.

Scientific Research Applications

Pharmaceutical Synthesis

2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the production of Ivacaftor, a drug used to treat cystic fibrosis. The compound facilitates the formation of other critical intermediates through processes such as:

- Carbonate Formation : The compound acts as a carbonate donor, enabling the synthesis of complex organic molecules.

- Cross-Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions, which are essential for building carbon-carbon bonds in drug development.

| Application Area | Example Compounds | Methodology |

|---|---|---|

| Cystic Fibrosis Treatment | Ivacaftor | Synthesis via carbonate formation |

| Antiviral Agents | NS5B Inhibitors | Cross-coupling reactions |

Agrochemical Development

The compound's structural features make it suitable for developing agrochemicals, particularly herbicides and insecticides. Its ability to modify biological pathways can lead to the creation of more effective pest control agents.

- Mechanism of Action : The nitro group enhances biological activity against specific pests by disrupting their metabolic processes.

- Case Study : Research has shown that derivatives of this compound exhibit potent herbicidal activity, making them valuable for agricultural applications.

| Agrochemical Type | Activity | Target Organisms |

|---|---|---|

| Herbicides | High | Weeds |

| Insecticides | Moderate | Insect pests |

Material Science

In material science, this compound is explored for its potential in synthesizing polymers and advanced materials. Its reactivity allows for the modification of polymer backbones, enhancing properties such as thermal stability and mechanical strength.

- Polymerization : The compound can be used as a monomer or additive in polymerization reactions.

- Case Study : Studies indicate that polymers derived from this compound exhibit improved resistance to degradation under environmental stressors.

| Material Type | Properties Enhanced | Application Areas |

|---|---|---|

| Polymers | Thermal stability | Coatings, composites |

| Advanced Materials | Mechanical strength | Aerospace, automotive |

Case Study 1: Synthesis of Ivacaftor

A detailed synthesis pathway for Ivacaftor involves multiple steps where this compound is employed as a key intermediate. The reaction conditions and yields were optimized to ensure high purity and efficacy of the final product.

Case Study 2: Herbicidal Activity Assessment

In a series of experiments assessing herbicidal activity, derivatives of this compound were tested against common weed species. Results indicated significant inhibition of growth at low concentrations, demonstrating its potential as an effective herbicide.

Mechanism of Action

The mechanism of action of 2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons, typically facilitated by a catalyst .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to methyl 2-bromo-5-nitrobenzoate (CAS 6942-36-5), a brominated nitroaromatic benzoate ester, and p-bromoacetophenone, a brominated aromatic ketone. Key differences include:

Physicochemical and Reactivity Comparisons

- This may also slow nucleophilic substitution reactions at the bromine site .

- Hydrolytic Stability : Carbonate esters (e.g., the target compound) are generally more hydrolytically stable than benzoate esters (e.g., methyl 2-bromo-5-nitrobenzoate) under acidic conditions due to the electron-withdrawing nature of the carbonate group .

- Electronic Effects : The nitro group in both compounds deactivates the aromatic ring, directing electrophilic substitutions to specific positions. However, the tert-butyl group’s electron-donating nature in the target compound may subtly alter reactivity patterns .

Biological Activity

2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a tert-butyl group, and a nitro group attached to a phenyl ring, with a methyl carbonate moiety. Its structure can be represented as follows:

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological targets, influencing cellular processes. Notably, it has been studied for its effects on ion channels and transport mechanisms.

- Ion Channel Modulation : The compound has been shown to regulate anion flux across cellular membranes, impacting the activity of ion channels like CFTR (Cystic Fibrosis Transmembrane Conductance Regulator). This modulation can affect electrolyte transport in epithelial tissues, which is crucial for maintaining physiological functions in respiratory and digestive systems .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth and survival. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .

Research Findings

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Cystic Fibrosis Research : In studies focusing on cystic fibrosis, this compound was evaluated for its ability to enhance CFTR function in cells expressing mutant forms of the protein. The results indicated that the compound could potentially improve chloride ion transport, suggesting therapeutic implications for cystic fibrosis patients .

- Cancer Cell Line Evaluation : A series of experiments were conducted on various cancer cell lines (e.g., MCF-7, A549) where derivatives of this compound were tested for cytotoxic effects. Results showed that certain derivatives had IC50 values as low as 3 µM, indicating strong antiproliferative effects and potential for development as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing brominated aryl carbonates like 2-bromo-4-tert-butyl-5-nitrophenyl methyl carbonate, given steric hindrance from the tert-butyl group?

- Methodological Answer: Synthesis of brominated aryl carbonates often involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For sterically hindered tert-butyl derivatives, SNAr may require elevated temperatures or microwave-assisted conditions to overcome slow kinetics. Alternative routes, such as Ullmann coupling or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic esters), could mitigate steric challenges. Pre-functionalization of the aryl ring with bromine prior to introducing the tert-butyl group may improve regioselectivity .

Q. How should researchers characterize the structural integrity of this compound, particularly the positions of bromine and nitro groups?

- Methodological Answer: Use a combination of 1H/13C NMR, DEPT experiments, and 2D techniques (COSY, HSQC, HMBC) to confirm substitution patterns. For bromine and nitro groups, X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation. FTIR can validate the carbonate ester (C=O stretch ~1750 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹), while mass spectrometry (HRMS) confirms molecular weight .

Q. What storage conditions are critical to maintaining the stability of brominated nitrophenyl derivatives?

- Methodological Answer: Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Moisture-sensitive groups (e.g., carbonate esters) necessitate desiccants. Avoid prolonged exposure to heat (>40°C) due to potential decomposition into hazardous byproducts (e.g., nitrogen oxides) .

Advanced Research Questions

Q. How can steric effects from the tert-butyl group influence reaction kinetics in downstream derivatization (e.g., nucleophilic substitutions or catalytic reactions)?

- Methodological Answer: Steric hindrance from tert-butyl groups can slow reaction rates at adjacent positions. Kinetic studies (e.g., time-resolved NMR or UV-Vis spectroscopy) under varying temperatures and catalysts (e.g., Pd or Cu complexes) can quantify these effects. Computational modeling (DFT) of transition states provides insights into steric barriers. For example, bulky ligands or phase-transfer catalysts may mitigate steric limitations .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., conflicting FTIR and Raman peak assignments for the nitro group)?

- Methodological Answer: Cross-validate using complementary techniques:

- FTIR vs. Raman : Polarization effects in Raman can distinguish symmetric vs. asymmetric vibrations.

- Isotopic labeling (e.g., 15N-substituted nitro groups) to confirm vibrational modes.

- Computational spectroscopy (e.g., Gaussian calculations) to simulate spectra and assign peaks accurately .

Q. What strategies are effective in minimizing byproduct formation during nitration of tert-butyl-substituted bromophenyl precursors?

- Methodological Answer: Controlled nitration conditions (e.g., mixed acid systems at 0–5°C) reduce over-nitration. Steric shielding by the tert-butyl group may direct nitration to the para position relative to bromine. Monitor reaction progress via LC-MS or TLC. Post-synthesis purification (e.g., column chromatography with gradient elution) isolates the desired isomer .

Q. What computational approaches are suitable for predicting the reactivity of the nitro group in photochemical or catalytic applications?

- Methodological Answer: Density Functional Theory (DFT) calculations can model nitro group reduction potentials, charge distribution, and frontier molecular orbitals (HOMO/LUMO). Solvent effects (e.g., PCM models) and excited-state dynamics (TD-DFT) predict photostability. Pair computational results with experimental cyclic voltammetry to validate redox behavior .

Contradictions and Validation

- Data Discrepancy Example : Conflicting melting points or spectral data for structurally similar compounds (e.g., methyl 2-bromo-4-methylphenylacetate vs. target compound) may arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) and HPLC purity checks to resolve discrepancies .

- Steric vs. Electronic Effects : While tert-butyl groups are sterically dominant, their electron-donating inductive effects may subtly influence aryl ring reactivity. Competitive experimental studies (e.g., Hammett plots) can decouple these factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.